molecular formula C22H16Cl2N2O3 B11564425 N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide

Cat. No.: B11564425
M. Wt: 427.3 g/mol
InChI Key: WGILVFNOZZELQO-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzoxazole ring. The chlorination of the benzoxazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

The next step involves the coupling of the chlorinated benzoxazole with a substituted aniline derivative This can be done using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, under appropriate conditions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe or marker due to its benzoxazole core.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide involves its interaction with specific molecular targets. The benzoxazole core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes or proteins involved in cellular processes, contributing to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide is unique due to its specific substitution pattern and the presence of the ethoxy group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H16Cl2N2O3

Molecular Weight

427.3 g/mol

IUPAC Name

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide

InChI

InChI=1S/C22H16Cl2N2O3/c1-2-28-16-7-3-13(4-8-16)21(27)25-18-11-14(5-9-17(18)24)22-26-19-12-15(23)6-10-20(19)29-22/h3-12H,2H2,1H3,(H,25,27)

InChI Key

WGILVFNOZZELQO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl)Cl

Origin of Product

United States

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